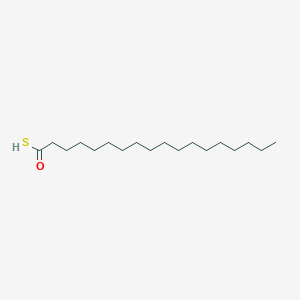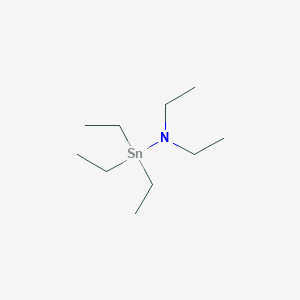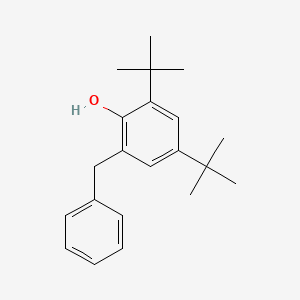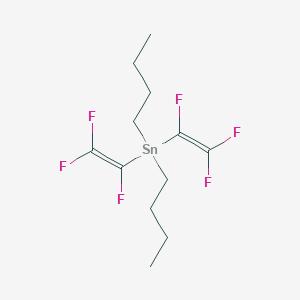![molecular formula C4H6OS2 B14753674 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane CAS No. 279-58-3](/img/structure/B14753674.png)
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-2,5-dithiabicyclo[221]heptane is a bicyclic compound characterized by the presence of an oxygen atom and two sulfur atoms within its structure
Vorbereitungsmethoden
The synthesis of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Wissenschaftliche Forschungsanwendungen
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include the modulation of enzymatic activity, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms present in this compound, resulting in different chemical properties and reactivity.
7-Oxa-2-azabicyclo[2.2.1]heptane:
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the bicyclic core, leading to compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
279-58-3 |
|---|---|
Molekularformel |
C4H6OS2 |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
7-oxa-2,5-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6OS2/c1-3-5-4(6-1)2-7-3/h3-4H,1-2H2 |
InChI-Schlüssel |
ZHNUWLCNVXPJSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2OC(S1)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

